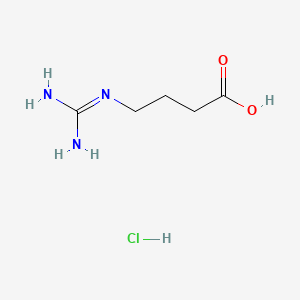
4-Guanidinobutyric acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Guanidinobutyric acid monohydrochloride is a derivative of 4-guanidinobutyric acid, an alkaloid included in guanidino compounds. It is present in the mammalian brain, herbal medicines, fish, and shellfish
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-guanidinobutyric acid monohydrochloride typically involves the reaction of 4-guanidinobutyric acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Guanidinobutyric acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Guanidinobutyric acid monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The guanidino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Guanidinobutyric acid monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of 4-guanidinobutyric acid monohydrochloride involves several pathways:
Acid-Neutralizing Capacity: The compound can neutralize gastric acid, contributing to its antigastritic action.
Anti-H. pylori Action: It inhibits the growth of Helicobacter pylori, reducing gastric lesions.
Decreased Gastric Secretion: The compound decreases the volume of gastric secretion, further protecting the gastric mucosa.
Comparison with Similar Compounds
4-Guanidinobutyric acid monohydrochloride can be compared with other similar compounds, such as:
4-Aminobutyric Acid (GABA): Both compounds have similar structures but differ in their functional groups and biological activities.
Agmatine: Another guanidino compound with different pharmacological properties.
Guanidinoacetic Acid: Similar in structure but used primarily as a dietary supplement.
Properties
CAS No. |
13890-14-7 |
|---|---|
Molecular Formula |
C5H12ClN3O2 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-5(7)8-3-1-2-4(9)10;/h1-3H2,(H,9,10)(H4,6,7,8);1H |
InChI Key |
IBCCFXJHXRJTNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















